molecular formula C10H5ClN2 B567662 2-Chloroquinoline-5-carbonitrile CAS No. 1231761-06-0

2-Chloroquinoline-5-carbonitrile

Cat. No.: B567662
CAS No.: 1231761-06-0
M. Wt: 188.614
InChI Key: GDHXEZNMQARBGM-UHFFFAOYSA-N
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Description

2-Chloroquinoline-5-carbonitrile is a quinoline derivative, characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and are used extensively in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-5-carbonitrile typically involves the reaction of 2-chloroaniline with malononitrile in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloroquinoline-5-carbonitrile has a broad spectrum of applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chloroquinoline-4-carboxylic acid
  • 2-Chloroquinoline-6-carbonitrile

Comparison: 2-Chloroquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

2-chloroquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-5-4-8-7(6-12)2-1-3-9(8)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHXEZNMQARBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295937
Record name 5-Quinolinecarbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231761-06-0
Record name 5-Quinolinecarbonitrile, 2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231761-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinecarbonitrile, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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